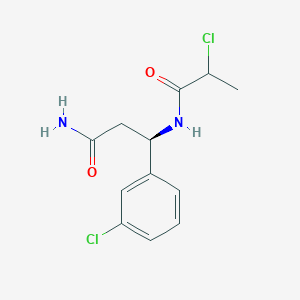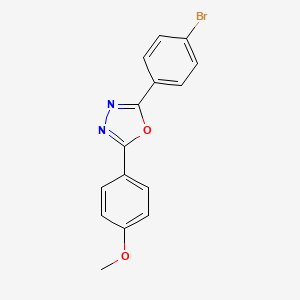
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various fields. Its complex structure includes a cinnoline core with oxo and tetrahydro groups, and a phenoxyacetamide moiety with a trifluoromethyl group. This compound attracts attention due to its unique structural attributes and potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves multi-step organic synthesis:
Formation of the Cinnoline Core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxo and Tetrahydro Groups: : Various oxidative and reductive processes introduce the oxo group and hydrogenate parts of the cinnoline core.
Attachment of the Ethyl Chain: : This is achieved through alkylation reactions, where the cinnoline core is treated with ethylating agents.
Phenoxyacetamide Synthesis: : The phenoxyacetamide moiety is synthesized by reacting a phenol derivative with chloroacetamide under basic conditions.
Coupling: : The final compound is formed by coupling the cinnoline derivative with the phenoxyacetamide, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production typically scales up the laboratory methods, optimizing for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis, high-throughput screening, and automated reactors are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions:
Oxidation: : Often with reagents like KMnO4 or PCC, affecting the cinnoline core or ethyl chain.
Reduction: : Using reducing agents like NaBH4 or LiAlH4, targeting the oxo group.
Substitution: : Both nucleophilic and electrophilic substitutions can modify the phenoxyacetamide part.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC).
Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution: : Halides, amines, or thiols under appropriate conditions (basic/acidic).
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has applications across several scientific domains:
Chemistry: : Used as an intermediate in complex organic syntheses, particularly in the development of novel heterocyclic compounds.
Biology: : Investigated for potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored as a candidate for drug development due to its structural similarities with known pharmacophores.
Industry: : Utilized in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The precise mechanism of action depends on the application, but generally involves:
Interaction with Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : Could engage in signaling pathways, metabolic processes, or gene expression modulation, depending on the bioactive properties being harnessed.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to compounds with similar structures, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide shows unique properties:
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(4-fluorophenoxy)acetamide: : Differing in the position and type of halogen substituent, affecting its bioactivity and chemical reactivity.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: : Methoxy group substitution impacts its electronic properties and solubility.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-chlorophenoxy)acetamide: : Chlorine substitution changes its steric and electronic interactions.
Properties
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-5-3-6-15(11-14)28-12-17(26)23-8-9-25-18(27)10-13-4-1-2-7-16(13)24-25/h3,5-6,10-11H,1-2,4,7-9,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPGWWGWKEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)



![N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)
![N-(3-CYANO-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2612618.png)
![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)


![4-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2612625.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)
